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molecular formula C8H16N2O B8718369 Pentanenitrile, 2-amino-4-methoxy-2,4-dimethyl- CAS No. 56262-41-0

Pentanenitrile, 2-amino-4-methoxy-2,4-dimethyl-

Cat. No. B8718369
M. Wt: 156.23 g/mol
InChI Key: WWHLGOBUCOWPEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03937696

Procedure details

To a mixture of 276 parts of methanol and 129 parts of 10% aqueous calcium hypochlorite at -10°C. are added with agitation 15.6 parts of 2-amino-4-methoxy-2,4-dimethylpentanonitrile. The mixture was stirred for approximately 45 minutes while the temperature was allowed to rise to 10°C. At this point in the reaction methanol constitutes 75 volume percent of the aqueous solvent. Titration with sodium thiosulfate as described in Example 1 showed 0.045 equivalent of oxidizing agents in the reaction mixture. The reaction mixture was then acidified to a pH of 3 with 10% hydrochloric acid and 2.16 grams (.0675 equivalent) of SO2 gas were added to the mixture, followed by 232 parts of water. The precipitated 2,2'-azobis (2,4-dimethylvaleronitrile), isolated by filtration, was found to be white and free-flowing and had a purity of 97.7%.
[Compound]
Name
276
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[O-].[Ca+2].Cl[O-].[NH2:6][C:7]([CH3:16])([CH2:10][C:11](OC)([CH3:13])[CH3:12])[C:8]#[N:9].S([O-])([O-])(=O)=S.[Na+].[Na+].Cl>O.CO>[N:6]([C:7]([CH3:16])([CH2:10][CH:11]([CH3:13])[CH3:12])[C:8]#[N:9])=[N:6][C:7]([CH3:16])([CH2:10][CH:11]([CH3:13])[CH3:12])[C:8]#[N:9] |f:0.1.2,4.5.6|

Inputs

Step One
Name
276
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Ca+2].Cl[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C#N)(CC(C)(C)OC)C
Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for approximately 45 minutes while the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to rise to 10°C
ADDITION
Type
ADDITION
Details
were added to the mixture

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
N(=NC(C#N)(CC(C)C)C)C(C#N)(CC(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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